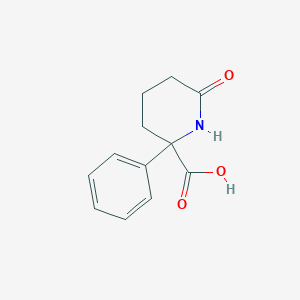

6-Carboxy-6-phenylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

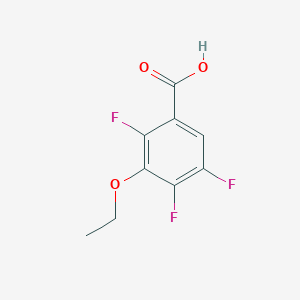

6-Carboxy-6-phenylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of piperidine and is commonly used as a reference compound for the study of psychostimulants and other drugs that affect the central nervous system.

Scientific Research Applications

6-Carboxy-6-phenylpiperidin-2-one has been widely used as a reference compound in the study of psychostimulants, particularly cocaine and amphetamines. 6-Carboxy-6-phenylpiperidin-2-one is used as a control substance to assess the behavioral effects of these drugs on animals. 6-Carboxy-6-phenylpiperidin-2-one has also been used in the study of drug addiction, as it can induce conditioned place preference in animals, which is a measure of drug reward.

Mechanism Of Action

6-Carboxy-6-phenylpiperidin-2-one acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, 6-Carboxy-6-phenylpiperidin-2-one can modulate the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation.

Biochemical And Physiological Effects

6-Carboxy-6-phenylpiperidin-2-one has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, 6-Carboxy-6-phenylpiperidin-2-one can increase locomotor activity and induce hyperactivity in animals. At higher doses, 6-Carboxy-6-phenylpiperidin-2-one can cause sedation and decrease locomotor activity. 6-Carboxy-6-phenylpiperidin-2-one has also been shown to increase heart rate and blood pressure in animals.

Advantages And Limitations For Lab Experiments

6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, as it can induce conditioned place preference in animals. However, 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor. 6-Carboxy-6-phenylpiperidin-2-one can also have off-target effects on other receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications. One area of research is the development of more selective NMDA receptor antagonists that can be used as reference compounds in the study of psychostimulants. Another area of research is the investigation of the role of 6-Carboxy-6-phenylpiperidin-2-one in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new methods for the synthesis and purification of 6-Carboxy-6-phenylpiperidin-2-one could lead to improved purity and yield of the compound for laboratory experiments.

Conclusion

In conclusion, 6-Carboxy-6-phenylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, and has been shown to have both stimulant and depressant effects on the central nervous system. While 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor, there are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications.

Synthesis Methods

The synthesis of 6-Carboxy-6-phenylpiperidin-2-one involves the reaction of 2,5-dimethoxybenzaldehyde with N-phenylpiperidin-2-one in the presence of a catalyst. This reaction results in the formation of 6-Carboxy-6-phenylpiperidin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.

properties

CAS RN |

167398-76-7 |

|---|---|

Product Name |

6-Carboxy-6-phenylpiperidin-2-one |

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

6-oxo-2-phenylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |

InChI Key |

JFLNHVLKRQQUNV-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |

synonyms |

2-Piperidinecarboxylic acid, 6-oxo-2-phenyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)